3-Thiopheneacetonitrile

Biocatalysis Enzymology Nitrilase

3-Thiopheneacetonitrile (CAS 13781-53-8; also named 3-thienylacetonitrile or 2-(thiophen-3-yl)acetonitrile) is a heterocyclic organic compound composed of a thiophene ring substituted at the 3-position with an acetonitrile group. It is a clear, colorless to light yellow liquid with a molecular formula of C6H5NS and a molecular weight of 123.18 g/mol.

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
CAS No. 13781-53-8
Cat. No. B078040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiopheneacetonitrile
CAS13781-53-8
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESC1=CSC=C1CC#N
InChIInChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
InChIKeyGWZCLMWEJWPFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiopheneacetonitrile (CAS 13781-53-8) Procurement Guide: Chemical Properties and Research-Grade Specifications


3-Thiopheneacetonitrile (CAS 13781-53-8; also named 3-thienylacetonitrile or 2-(thiophen-3-yl)acetonitrile) is a heterocyclic organic compound composed of a thiophene ring substituted at the 3-position with an acetonitrile group. It is a clear, colorless to light yellow liquid with a molecular formula of C6H5NS and a molecular weight of 123.18 g/mol [1]. Key physical properties include a boiling point of 124–125 °C at 16 mmHg, a density of 1.08 g/mL at 25 °C, and a refractive index (n20/D) of 1.545 . Commercially, it is typically supplied at a purity of 96–98%, and its reactive nitrile group, combined with the electron-rich thiophene ring, makes it a versatile building block in organic synthesis .

Why Generic Substitution Fails for 3-Thiopheneacetonitrile (CAS 13781-53-8): Positional Isomerism Drives Divergent Biochemical and Thermochemical Profiles


Simple substitution of 3-thiopheneacetonitrile with its close positional isomer, 2-thiopheneacetonitrile, or other nitrile-bearing analogs is not scientifically justified. The position of the acetonitrile substituent on the thiophene ring profoundly alters the compound's electronic distribution, enzyme recognition, and thermodynamic stability. Direct comparative studies reveal that 2-thiopheneacetonitrile exhibits a >2-fold higher relative activity with a specific nitrilase enzyme (385.46% vs. 187.53% relative to phenylacetonitrile) [1], while 3-thiopheneacetonitrile demonstrates a higher molar enthalpy of vaporization (61.1 vs. 60.5 kJ/mol) [2]. Furthermore, 3-thiopheneacetonitrile is explicitly claimed in lithium-ion battery patents as a superior overcharge protection additive [3], a functional role not equivalently documented for the 2-isomer. These quantitative differences in enzymatic substrate specificity, thermochemical properties, and application-specific performance confirm that these isomers are not interchangeable; procurement decisions must be based on the specific 3-position isomer to ensure experimental reproducibility and functional outcomes.

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-Thiopheneacetonitrile (CAS 13781-53-8) vs. Key Comparators


Nitrilase Substrate Activity: 3-Thiopheneacetonitrile vs. 2-Thiopheneacetonitrile and Phenylacetonitrile

In a direct head-to-head comparison using a recombinant nitrilase, 3-thiopheneacetonitrile exhibited a relative activity of 187.53% compared to the baseline substrate phenylacetonitrile (set at 100%, specific activity 5.19 U/mg). The positional isomer 2-thiopheneacetonitrile showed a significantly higher relative activity of 385.46% under identical assay conditions [1]. This 2.05-fold difference in enzymatic turnover rate demonstrates that the nitrilase active site distinguishes between the 2- and 3-positional isomers of thiopheneacetonitrile, with the 3-isomer being a moderately active substrate while the 2-isomer is a highly preferred substrate. This quantitative disparity precludes simple interchange of these isomers in biocatalytic applications, as the reaction rate and yield will differ substantially.

Biocatalysis Enzymology Nitrilase Substrate Specificity

Thermochemical Stability: 3-Thiopheneacetonitrile vs. 2-Thiopheneacetonitrile via Combustion Calorimetry

Standard molar energies of combustion and enthalpies of formation were measured for a series of thiophenecarbonitrile derivatives using rotating-bomb calorimetry at T = 298.15 K [1]. 3-Thiopheneacetonitrile exhibited a standard molar energy of combustion (liquid) of -ΔcUm°(l) = 3838.8 ± 1.7 kJ/mol, a standard molar enthalpy of formation (liquid) of -ΔfHm°(l) = 166.7 ± 1.8 kJ/mol, and a molar enthalpy of vaporization of ΔlgHm° = 61.1 ± 1.3 kJ/mol. In direct comparison, the 2-positional isomer (2-thiopheneacetonitrile) showed values of 3839.6 ± 1.6 kJ/mol, 167.6 ± 1.8 kJ/mol, and 60.5 ± 1.3 kJ/mol, respectively. While the combustion energies and enthalpies of formation are statistically overlapping, the enthalpy of vaporization for the 3-isomer is marginally higher (61.1 vs. 60.5 kJ/mol), indicating slightly stronger intermolecular forces in the liquid phase. These thermochemical benchmarks, certified by NIST/TRC, provide essential data for reaction calorimetry, process safety assessments, and thermodynamic modeling [2].

Thermodynamics Physical Chemistry Stability Calorimetry

Electrochemical Polymerization and Relaxation Behavior: Poly(3-thiopheneacetonitrile) vs. Polythiophene Analogs

Electropolymerization of 3-thiopheneacetonitrile (TA) on platinum electrodes yields poly(3-thiopheneacetonitrile) (PTA), a conducting polymer with distinctive electrochemical memory effects [1]. Studies across multiple solvents (nitrobenzene, 1,2-dichloroethane, dichloromethane, acetonitrile) revealed that PTA exhibits a pronounced relaxation effect: when the polymer film is held at a potential in its insulating state, the reverse peak in the subsequent voltammetric profile differs markedly from the steady-state wave [2]. This memory effect is solvent-dependent; weak or no relaxation was observed in nitrobenzene, 1,2-dichloroethane, and dichloromethane [3]. In contrast, conventional polythiophene films synthesized from unsubstituted thiophene monomers typically do not exhibit such pronounced relaxation behavior under similar conditions. The presence of the electron-withdrawing acetonitrile substituent at the 3-position alters the polymer's doping/dedoping dynamics, creating a distinct electrochemical signature that is not replicated by polythiophene or poly(3-alkylthiophene) analogs.

Conducting Polymers Electrochemistry Materials Science Relaxation Effect

Enzyme Inhibition: 3-Thiopheneacetonitrile Derivatives vs. Reference Inhibitors in Acetylcholinesterase Assays

While 3-thiopheneacetonitrile itself is primarily a synthetic building block, its derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, providing class-level quantitative benchmarks [1]. BindingDB reports IC50 values for structurally related thiophene-containing compounds against recombinant AChE from various species: 960 nM against Anopheles gambiae AChE1 G122S mutant, 400 nM against wild-type Anopheles gambiae AChE1, 230 nM against Aedes aegypti AChE, and 31,000 nM (31 μM) against human recombinant AChE [2]. These values establish a class-level inhibitory potency range for thiophene-acetonitrile scaffolds. In comparison, the clinically used AChE inhibitor donepezil typically exhibits IC50 values in the low nanomolar range (∼10–20 nM) against human AChE [3]. The 3-thiopheneacetonitrile scaffold thus provides a moderate-to-weak inhibition profile, which may be advantageous in applications where potent AChE inhibition is undesirable or where selectivity across species (e.g., insect vs. human AChE) is sought.

Enzyme Inhibition Acetylcholinesterase Medicinal Chemistry IC50

Metal Complexation: 3-Thiopheneacetonitrile as a Ligand in Organometallic Synthesis

3-Thiopheneacetonitrile functions as a nitrile-based ligand in the synthesis of transition metal complexes, with its coordination geometry and structural parameters quantitatively characterized via X-ray crystallography [1]. The tris(thiophene-3-acetonitrile) complex fac-[Mo(CO)3{NCCH2(C4H3S-3)}3] was synthesized in 7% yield and crystallized in the orthorhombic space group Pnma with unit cell parameters a = 12.714(17) Å, b = 16.41(2) Å, c = 11.304(16) Å, and Z = 4 [2]. The molybdenum center adopts an almost perfect octahedral geometry with a facial arrangement of three carbonyl and three thiophene-3-acetonitrile ligands. In comparison, the analogous tungsten complex fac-[W(CO)3{NCCH2(3-C4H3S)}3] was obtained in quantitative yield and also exhibits nearly ideal octahedral geometry [3]. In contrast, complexes prepared with acetonitrile (CH3CN) as the ligand typically yield less sterically encumbered structures and lack the extended π-conjugation provided by the thiophene ring. The thiophene-3-acetonitrile ligand thus offers distinct steric and electronic properties for tuning metal complex reactivity and solid-state packing.

Organometallic Chemistry Coordination Chemistry Ligand Design Crystal Structure

Lithium-Ion Battery Additive: 3-Thiopheneacetonitrile vs. Other Overcharge Protection Agents

U.S. Patent 6,074,777 explicitly claims 3-thiopheneacetonitrile as an electrolyte additive for overcharge protection in non-aqueous rechargeable lithium batteries [1]. The additive is designed to polymerize at battery voltages exceeding the normal operating maximum, thereby increasing internal resistance and shunting current to prevent thermal runaway. The patent specifically distinguishes 3-thiopheneacetonitrile from alternative additives such as diphenylmethane, 1,2-diphenylethane, and 2,2-diphenylpropane, claiming superior cycling performance when 3-thiopheneacetonitrile is incorporated [2]. Subsequent reviews of lithium-ion battery safety components consistently list 3-thiopheneacetonitrile among the select group of effective shutdown overcharge additives, alongside xylene, cyclohexylbenzene, and biphenyl [3]. Notably, the 2-positional isomer (2-thiopheneacetonitrile) is not mentioned in this patent or in subsequent battery additive literature, suggesting that the 3-position substitution is critical for the desired electrochemical polymerization behavior under overcharge conditions.

Lithium-Ion Batteries Electrolyte Additives Overcharge Protection Polymerization

Best Research and Industrial Application Scenarios for 3-Thiopheneacetonitrile (CAS 13781-53-8)


Biocatalytic Synthesis of 3-Thiopheneacetic Acid via Nitrilase-Catalyzed Hydrolysis

3-Thiopheneacetonitrile serves as a moderately active substrate for arylacetonitrilases (EC 3.5.5.5), enabling the enzymatic production of 3-thiopheneacetic acid [1]. With a relative activity of 187.53% compared to phenylacetonitrile (100% baseline, 5.19 U/mg), this substrate provides a controlled hydrolysis rate that may be advantageous in whole-cell biotransformations where excessive turnover could lead to product inhibition or toxicity [2]. The 3-thiopheneacetic acid product is a valuable intermediate for pharmaceutical synthesis, and the enzymatic route offers a greener alternative to traditional chemical hydrolysis. Researchers should select 3-thiopheneacetonitrile over the 2-isomer when the 3-position carboxylic acid is the desired synthetic target, as the nitrilase exhibits distinct positional specificity [3].

Electrosynthesis of Memory-Effect Conducting Polymers for Sensor and Device Applications

Electropolymerization of 3-thiopheneacetonitrile yields poly(3-thiopheneacetonitrile) (PTA), a conducting polymer that exhibits a pronounced solvent-dependent relaxation (memory) effect [1]. When PTA films are held at an insulating potential, subsequent voltammetric scans reveal a distinct reverse peak that differs from the steady-state wave—a phenomenon not observed with unsubstituted polythiophene [2]. This electrochemical memory effect makes PTA a candidate material for electrochromic devices, chemical sensors, and neuromorphic computing elements where history-dependent conductivity is functionally relevant. The electron-withdrawing acetonitrile substituent also modulates the polymer's bandgap and redox potential relative to poly(3-alkylthiophene) analogs, offering an additional degree of tunability [3].

Synthesis of Organometallic Complexes with Tailored Steric and Electronic Properties

3-Thiopheneacetonitrile functions as a nitrile-based ligand for transition metals, forming crystallographically characterized complexes such as fac-[Mo(CO)3{NCCH2(C4H3S-3)}3] and fac-[W(CO)3{NCCH2(3-C4H3S)}3] [1]. These complexes adopt near-ideal octahedral geometries and provide a platform for studying the influence of the thiophene π-system on metal-centered reactivity. Compared to the simpler acetonitrile ligand (CH3CN), 3-thiopheneacetonitrile introduces greater steric bulk and extended conjugation, which can influence catalytic activity, electron transfer rates, and solid-state packing [2]. Organometallic chemists seeking to fine-tune ligand properties should consider 3-thiopheneacetonitrile as a readily available, structurally characterized alternative to aliphatic nitriles [3].

Lithium-Ion Battery Electrolyte Formulation for Enhanced Overcharge Safety

As explicitly claimed in U.S. Patent 6,074,777, 3-thiopheneacetonitrile is an effective electrolyte additive for overcharge protection in lithium-ion batteries [1]. The additive undergoes electrochemical polymerization when the cell voltage exceeds the normal operating maximum, increasing internal resistance and preventing thermal runaway [2]. Reviews of battery safety components consistently include 3-thiopheneacetonitrile among the validated shutdown additives, alongside xylene, cyclohexylbenzene, and biphenyl [3]. Battery researchers and manufacturers should procure high-purity 3-thiopheneacetonitrile (≥96%) for electrolyte formulation studies, noting that the 2-positional isomer has not been demonstrated to provide equivalent overcharge protection. The compound's liquid state at room temperature (density 1.08 g/mL) facilitates precise volumetric addition to electrolyte solutions [4].

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